molecular formula C20H19NO4S B12173487 Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate

Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate

Cat. No.: B12173487
M. Wt: 369.4 g/mol
InChI Key: DJDHBNRZZHSFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of oxathiin derivatives This compound is characterized by the presence of an oxathiin ring, which is a heterocyclic structure containing both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the oxathiin ring. One common method involves the cyclization of a suitable precursor containing both oxygen and sulfur functionalities under acidic or basic conditions. The phenyl group is then introduced through a Friedel-Crafts acylation reaction, followed by the esterification of the benzoic acid derivative to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxathiin ring to a more saturated form.

    Substitution: The phenyl group and the ester group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The oxathiin ring and the phenyl group may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can be compared with other oxathiin derivatives and related compounds, such as:

    Carboxine: A similar compound with a different substitution pattern on the oxathiin ring.

    Pyrazole derivatives: Compounds with a similar heterocyclic structure but containing nitrogen atoms instead of sulfur.

    Indole derivatives: Compounds with a similar aromatic ring system but different heteroatoms.

Properties

Molecular Formula

C20H19NO4S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 4-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]benzoate

InChI

InChI=1S/C20H19NO4S/c1-2-24-20(23)15-8-10-16(11-9-15)21-19(22)17-18(26-13-12-25-17)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,22)

InChI Key

DJDHBNRZZHSFEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.